2,5-Dichlorophenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2,5-Dichlorophenylboronic acid involves palladium-catalyzed cross-coupling reactions. For instance, functionalized pyridylboronic acids undergo Suzuki cross-coupling reactions to yield novel heteroarylpyridine derivatives (Parry et al., 2002). These methodologies underscore the versatility and utility of boronic acid derivatives in organic synthesis.
Molecular Structure Analysis
The structure of related boronic acid compounds has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, characterized by FT-IR, NMR, HRMS, and single-crystal X-ray diffraction, demonstrates the complex structural capabilities of chlorophenylboronic acid derivatives (Kerru et al., 2019).
Chemical Reactions and Properties
Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds. The synthesis of thiophene-based derivatives via Suzuki cross-coupling of 5-bromothiophene-2-carboxylic acid with various arylboronic acids illustrates the chemical reactivity and application of boronic acids in creating compounds with spasmolytic activity (Rasool et al., 2020).
Physical Properties Analysis
The physical properties of boronic acids, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis. For example, the experimental and theoretical study on 3,4-dichlorophenylboronic acid provides insight into its solid-phase spectra, demonstrating the importance of understanding these properties for their practical use in chemical reactions (Kurt et al., 2009).
Chemical Properties Analysis
The chemical properties of 2,5-Dichlorophenylboronic acid, such as reactivity towards other chemical groups, stability under various conditions, and its role as a catalyst or reactant in organic synthesis, are fundamental to its utility in chemistry. The catalytic activity of boronic acids in dehydrative amidation between carboxylic acids and amines highlights the diverse chemical properties and applications of boronic acids in organic synthesis (Wang et al., 2018).
Scientific Research Applications
Herbicide Toxicity and Effects :
- 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide structurally similar to 2,5-Dichlorophenylboronic acid, is studied for its toxicological and mutagenic effects. Research trends focus on occupational risks, neurotoxicity, herbicide resistance, and impact on non-target species, especially in aquatic environments (Zuanazzi, Ghisi, & Oliveira, 2020).
Spectroscopic Studies :
- Studies on 3,4-Dichlorophenylboronic acid and 3,5-dichlorophenylboronic acid explore their molecular structure, vibrational frequencies, and spectroscopic properties using density functional theory and Raman spectroscopy (Kurt, Sertbakan, Özduran, & Karabacak, 2009); (Ayyappan, Sundaraganesan, Kurt, Sertbakan, & Özduran, 2010).
Pharmaceutical and Biological Applications :
- Phenylboronic acid derivatives, closely related to 2,5-Dichlorophenylboronic acid, are researched for their applications in drug delivery systems and biosensors due to their ability to form complexes with polyols like sugars (Lan & Guo, 2019).
- Simple phenylboronic acid derivatives, including those similar to 2,5-Dichlorophenylboronic acid, show potential as anticancer agents, particularly for inducing apoptosis in ovarian cancer cells (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).
Environmental and Water Treatment :
- 2,4-Dichlorophenoxyacetic acid's environmental impact and strategies for its removal from water sources are explored, which could be relevant to the behavior of structurally related compounds like 2,5-Dichlorophenylboronic acid in similar contexts (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).
Chemical Synthesis and Catalysis :
- The application of arylboronic acids, including similar compounds to 2,5-Dichlorophenylboronic acid, in various chemical syntheses such as Suzuki cross-coupling reactions is a subject of research. These reactions are crucial for the synthesis of complex organic molecules, including pharmaceuticals and polymers (Tùng, Tuân, Rasool, Villinger, Reinke, Fischer, & Langer, 2009).
Safety And Hazards
2,5-Dichlorophenylboronic Acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact, wash off immediately with plenty of water .
properties
IUPAC Name |
(2,5-dichlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTFPBXQPOQRBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378413 | |
Record name | 2,5-Dichlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorophenylboronic acid | |
CAS RN |
135145-90-3 | |
Record name | 2,5-Dichlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichlorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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